1-(6-Methoxy-2-methylpyridin-3-yl)ethanone

Description

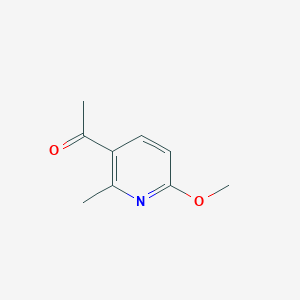

1-(6-Methoxy-2-methylpyridin-3-yl)ethanone is a pyridine derivative characterized by a methoxy group at position 6, a methyl group at position 2, and an acetyl (ethanone) group at position 3 of the pyridine ring (Figure 1). The 2-methyl group in the target compound may enhance steric hindrance and influence binding interactions compared to simpler derivatives.

Properties

IUPAC Name |

1-(6-methoxy-2-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-8(7(2)11)4-5-9(10-6)12-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONJJSVSMLGKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-2-methylpyridin-3-yl)ethanone typically involves the reaction of 6-methoxy-2-methylpyridine with an appropriate acylating agent. One common method is the Friedel-Crafts acylation, where the pyridine derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The ethanone group can participate in nucleophilic acyl substitution under basic or acidic conditions. For example:

-

Condensation Reactions : Reaction with amines forms Schiff bases, though steric hindrance from the pyridine ring may limit reactivity.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature directs electrophiles to meta/para positions relative to the methoxy group:

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50–100°C). The methoxy group activates the ring but directs substitution to the 5-position (meta to the methoxy).

-

Sulfonation : Likely occurs at elevated temperatures (H₂SO₄, 150°C).

Reduction of the Ethanone Group

The ketone can be reduced to a secondary alcohol:

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol yields 1-(6-methoxy-2-methylpyridin-3-yl)ethanol.

-

Hydride Reduction : NaBH₄ or LiAlH₄ in THF/EtOH provides the alcohol derivative.

Oxidation Reactions

While ketones are generally resistant to oxidation, the methoxy group may undergo demethylation under strong acidic conditions (e.g., HBr/AcOH) to form a phenol.

Coupling Reactions

Cross-coupling reactions require prior functionalization (e.g., halogenation). For example:

-

Suzuki-Miyaura Coupling : If brominated at the 4-position of the pyridine ring, aryl boronic acids could couple under Pd catalysis .

Functional Group Interconversion

-

Methoxy Hydrolysis : Acidic (HI) or basic (NaOH) hydrolysis converts the methoxy group to a hydroxyl group, yielding 1-(6-hydroxy-2-methylpyridin-3-yl)ethanone.

Cyclization Reactions

The ethanone group may act as a nucleophile in intramolecular cyclization. For instance, reaction with hydrazines could form pyrazole derivatives.

Mechanistic Insights

-

Enolate Stability : The electron-withdrawing pyridine ring destabilizes the enolate, requiring strong bases for generation.

-

EAS Selectivity : Methoxy directs electrophiles to the 5-position, while the methyl group minimally influences regioselectivity.

Scientific Research Applications

Pharmaceutical Intermediates

1-(6-Methoxy-2-methylpyridin-3-yl)ethanone serves as an important intermediate in the synthesis of pharmaceuticals, particularly COX-2 inhibitors. It is involved in the production of Etoricoxib, a well-known anti-inflammatory drug used to treat pain and arthritis. The synthesis process typically includes acylation reactions that utilize this compound as a building block, highlighting its relevance in drug development .

Enzyme Inhibition Studies

The compound's structural similarity to biologically active molecules allows it to be explored in studies involving enzyme inhibition and receptor binding. For example, research has indicated that derivatives of this compound can interact with specific enzymes, potentially leading to the development of new therapeutic agents for diseases such as cancer and neurodegenerative disorders .

Agrochemicals

This compound can be utilized in the formulation of agrochemicals. Its properties may enhance the efficacy of pesticides or herbicides by improving their interaction with biological targets in plants or pests. The compound’s ability to modify biological activity through structural variations makes it a candidate for further research in agricultural applications.

Dyes and Pigments

The compound can also be explored for its potential use in the production of dyes and pigments. The methoxy and methyl groups can influence light absorption properties, making it suitable for applications in colorants for textiles and coatings.

Polymer Chemistry

In polymer chemistry, this compound can act as a monomer or co-monomer in the synthesis of functional polymers. Its incorporation into polymer matrices may impart unique properties such as enhanced thermal stability or specific chemical reactivity.

Study on Enzyme Inhibition

A study published in the Journal of Organic Chemistry explored various derivatives of pyridine-based compounds including this compound for their inhibitory effects on specific enzymes involved in metabolic pathways related to cancer. The results indicated significant inhibition rates compared to control compounds, suggesting potential therapeutic applications .

Synthesis Process Optimization

Research focusing on optimizing synthetic routes for producing this compound highlighted methods such as Friedel-Crafts acylation using aluminum chloride as a catalyst. This study detailed reaction conditions that maximize yield while minimizing by-products, which is crucial for industrial applications.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity. The ethanone group may participate in hydrogen bonding or other interactions with target molecules, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 1-(6-Methoxy-2-methylpyridin-3-yl)ethanone and related pyridine-based ethanones are critical for understanding their reactivity and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyridine-Based Ethanones

Key Observations:

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The 6-methoxy group in the target compound is electron-donating, while analogs like 1-(6-(methylthio)pyridin-3-yl)ethanone (6-SMe) and 1-(5,6-dichloropyridin-3-yl)ethanone (5,6-Cl₂) exhibit stronger electron-withdrawing effects. These differences influence reactivity in coupling reactions and binding affinity in biological systems .

Synthetic Relevance: The oxidation of alcohol precursors (e.g., 1-(6-methoxypyridin-3-yl)ethanol to 1-(6-methoxypyridin-3-yl)ethanone) is a common strategy for synthesizing pyridinyl ethanones . Similar methods may apply to the target compound if the corresponding alcohol is accessible.

Biological and Chemical Applications: Drug Development: 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone () is a COX-2 inhibitor precursor, highlighting the role of pyridinyl ethanones in anti-inflammatory drug design . Anticancer Potential: Derivatives like 1,3,4-oxadiazole ethanones exhibit cytotoxicity against cancer cell lines (e.g., PANC-1), though direct data for the target compound is lacking .

Biological Activity

1-(6-Methoxy-2-methylpyridin-3-yl)ethanone, a compound with potential pharmacological applications, has garnered attention for its biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of this compound is C_10H_13NO_2, featuring a pyridine ring substituted with a methoxy group and an ethanone moiety. The synthesis typically involves the reaction of 6-methoxy-2-methylpyridine with acetylating agents under controlled conditions, often utilizing solvents like toluene or DMF to enhance yield and purity .

Anticancer Properties

Recent studies have indicated that derivatives of 2-methylpyridine compounds exhibit significant anticancer activity. For instance, compounds with electron-donating groups, such as methoxy, have shown enhanced potency against MCF-7 breast cancer cells. The mechanism is believed to involve apoptosis induction through mitochondrial pathways .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 5.0 | Induction of apoptosis |

| 1-(6-Methylpyridin-3-yl)ethanone | A549 | 7.5 | Cell cycle arrest |

| 4-Methylpyridine derivatives | HeLa | 4.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary screening against various Gram-positive and Gram-negative bacteria revealed that it exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 32–64 µg/mL .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Enterococcus faecalis | 64 |

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, this compound has been studied for its inhibitory effects on cholinesterase enzymes. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of Alzheimer’s disease .

Table 3: Cholinesterase Inhibition

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | 0.15 | 0.25 |

| Control (Donepezil) | 0.05 | N/A |

Case Studies

A notable case study involved the evaluation of the compound's efficacy in preclinical models of cancer. In vivo studies demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, suggesting its potential as a therapeutic agent .

Another study focused on its neuroprotective effects in models of neurodegeneration, where it was shown to improve cognitive function and reduce oxidative stress markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.